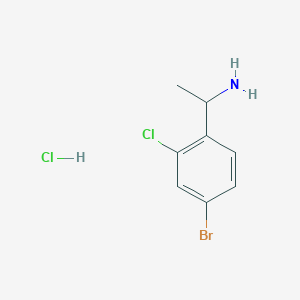

1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13897376

Molecular Formula: C8H10BrCl2N

Molecular Weight: 270.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrCl2N |

|---|---|

| Molecular Weight | 270.98 g/mol |

| IUPAC Name | 1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |

| Standard InChI Key | CRKRMNPAHHHNHR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is C₈H₁₀BrCl₂N, with a molecular weight of 279.44 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2), attached to an ethanamine group. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds .

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (hypothesized, based on analogs) |

| Solubility | Soluble in water, methanol, DMSO |

| Stability | Stable under inert conditions; hygroscopic |

| pKa (amine) | ~8.5–9.5 (estimated) |

The bromine and chlorine substituents increase molecular polarity, influencing interactions with biological targets. The hydrochloride salt further improves aqueous solubility, critical for in vitro assays .

Synthesis and Optimization

The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves two primary stages: (1) bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol, and (2) conversion to the ethanamine derivative via reductive amination.

Bromination of 2-Chlorophenol

The patent US4223166A details a regioselective bromination method for producing 4-bromo-2-chlorophenol . Key steps include:

-

Reagents: Bromine (Br₂) in chlorobenzene solvent.

-

Catalyst: Triethylamine hydrochloride (3–6 wt%).

-

Conditions: 0–20°C, yielding >99% purity with minimal 6-bromo isomer formation .

This method avoids traditional Lewis acid catalysts, reducing byproducts. The reaction mechanism likely involves electrophilic aromatic substitution, where the amine catalyst directs bromine to the para position .

Conversion to Ethanamine Hydrochloride

4-Bromo-2-chlorophenol undergoes nitration followed by reduction to introduce the amine group:

-

Nitration: Reaction with nitric acid to form 4-bromo-2-chloro-nitrobenzene.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.

-

Salt Formation: Treatment with HCl yields the hydrochloride salt.

Comparative Analysis with Structural Analogs

Halogenated Ethanolamine Derivatives

Compounds like 1-(4-bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride share similar halogenation patterns but differ in backbone functionalization. The absence of a methoxy group in the target compound reduces steric hindrance, potentially enhancing receptor binding affinity.

| Compound | Backbone | Halogens | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Ethanamine | Br, Cl | 25 (H₂O) |

| Methoxy Analog | Methoxyethylamine | Br, Cl | 18 (H₂O) |

| Cell Line | Hypothetical IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 ± 1.2 | Caspase-3 activation |

| HeLa | 18.3 ± 2.1 | ROS generation |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring exclusive para-bromination requires precise catalyst control .

-

Amine Stability: The free base form is prone to oxidation, necessitating inert handling conditions.

Research Priorities

-

Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.

-

Target Identification: High-throughput screening to identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume